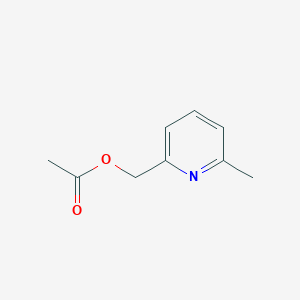
(6-Methylpyridin-2-yl)methyl acetate
Cat. No. B084026
Key on ui cas rn:
13287-64-4
M. Wt: 165.19 g/mol
InChI Key: ZRNXOHYTSIFSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08481534B2
Procedure details


A solution of (6-methylpyridin-2-yl)methyl acetate (1.0 g) in concentrated HCl (3 mL) was refluxed for 1 h. The reaction mixture was then concentrated in vacuo to obtain the crude product. The crude material was azeotroped with toluene, and the residue obtained was filtered and dried in vacuo to afford (6-methylpyridin-2-yl)methanol hydrochloride (811 mg) as a solid.


Identifiers


|
REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[N:7]=1)(=O)C.[ClH:13]>>[ClH:13].[CH3:12][C:8]1[N:7]=[C:6]([CH2:5][OH:4])[CH:11]=[CH:10][CH:9]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC1=NC(=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was then concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain the crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was azeotroped with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CC1=CC=CC(=N1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 811 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
